Product packaging for 1-Stearoyl-rac-glycerol-d35(Cat. No.:CAS No. 7325-16-8)

1-Stearoyl-rac-glycerol-d35

Cat. No.: B1339738
CAS No.: 7325-16-8
M. Wt: 95.11 g/mol
InChI Key: PEDCQBHIVMGVHV-WVALGTIDSA-N
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Description

Rationale for Deuterium (B1214612) Labeling in Glycerol (B35011) Compounds (e.g., Glycerol-d3, Glycerol-d5, Glycerol-d8)

Glycerol is a key molecule in metabolism, serving as a backbone for triglycerides and phospholipids (B1166683) and as an intermediate in glycolysis and gluconeogenesis. frontiersin.orgnih.gov Deuterium labeling of glycerol creates a suite of powerful tracers for studying these pathways. The primary rationale for using deuterium-labeled glycerol, such as Glycerol-d3, Glycerol-d5, and Glycerol-d8, lies in the kinetic isotope effect and the ability to trace the fate of hydrogen atoms.

The substitution of protium (B1232500) (¹H) with deuterium (²H) can influence the rates of chemical reactions. This "deuterium kinetic isotope effect" can provide insights into reaction mechanisms. Furthermore, deuterium labeling allows for the tracing of specific hydrogen atoms through metabolic processes, which is not possible with carbon or oxygen isotopes alone. mdpi.com

Different deuterated forms of glycerol offer distinct advantages for specific research questions:

Glycerol-d3: Often refers to glycerol where the three hydroxyl hydrogens are replaced with deuterium (Glycerol-(OD)3). chemicalbook.com This form is useful for studying reactions involving the hydroxyl groups.

Glycerol-d5: (1,1,2,3,3-Pentadeuteriopropane-1,2,3-triol) has deuterium atoms on the carbon backbone. medchemexpress.com It is a valuable tracer for following the glycerol backbone through metabolic pathways, such as its incorporation into phospholipids. researchgate.net

Glycerol-d8: In this perdeuterated form, all hydrogen atoms are replaced with deuterium. nih.gov It is often used as a carbon source in cell culture media for producing deuterated proteins for structural biology studies (e.g., NMR and neutron crystallography). nih.gov

The choice of a specific deuterated glycerol isotopologue depends on the metabolic pathway and the analytical method being used. For instance, tracking the deuterium from deuterated water (²H₂O) into the glycerol moiety of triacylglycerides can reveal the relative contributions of different metabolic sources to its synthesis. nih.gov

Historical Development and Evolution of Deuterated Glycerol Utilization in Metabolic Studies

The application of isotopic tracers in metabolic research dates back several decades, with early studies predominantly using radioactive isotopes. alliedacademies.org The development of stable isotope methods provided a safer alternative, paving the way for more extensive human studies. maastrichtuniversity.nlalliedacademies.org

The use of deuterium-labeled compounds, including deuterated glycerol, has evolved significantly with advancements in analytical technology. Gas chromatography-mass spectrometry (GC-MS) has been a key technique for determining the isotopic enrichment of labeled glycerol, enabling the calculation of glycerol kinetics in humans under various physiological conditions. nih.gov

Initially, studies focused on whole-body metabolism, using deuterated glycerol to measure systemic rates of glycerol appearance and disappearance, which reflect lipolysis (the breakdown of fats). maastrichtuniversity.nlnih.gov Over time, the application has become more sophisticated. For example, researchers have used deuterated water (²H₂O) to investigate de novo lipogenesis and the origins of the glycerol backbone in triglycerides, a process known as glyceroneogenesis. nih.govfrontiersin.org These studies have provided crucial insights into lipid metabolism in various tissues, including the liver and adipose tissue. frontiersin.orgnih.govnih.gov

More recently, deuterated glycerol has been employed in metabolomics and fluxomics studies to gain a more comprehensive understanding of metabolic networks. researchgate.netisotope.com For instance, deuterated glycerol has been used as a carbon source in recombinant E. coli to produce deuterated biomolecules, demonstrating its utility in biotechnology for creating more stable compounds for research and therapeutic applications. researchgate.net The continuous refinement of analytical methods and the increasing availability of specifically labeled compounds like Glycerol-d3 continue to expand the frontiers of metabolic research.

Research Findings Using Deuterated Glycerol

The table below summarizes key research findings from studies that have utilized deuterated glycerol to investigate various metabolic processes.

Research AreaKey FindingDeuterated Compound UsedOrganism/SystemReference
Lipid Metabolism Dietary glycerol supplementation increased plasma triacylglycerol levels.Deuterated Water (²H₂O)Rainbow Trout, European Seabass frontiersin.org
Glyceroneogenesis The contribution of glyceroneogenesis to triacylglyceride glycerol is significant and can be modulated by diet and drugs.Deuterated Water (²H₂O)Rodents nih.gov
Carbohydrate Metabolism Dietary glycerol increased hepatic glycogen (B147801) levels.Deuterated Water (²H₂O)Rainbow Trout, European Seabass frontiersin.org
Phospholipid Synthesis Deuterated glycerol is incorporated into phospholipids, allowing for the tracing of their synthesis.Glycerol-d5Parasites (in culture) researchgate.net
Biotechnology Deuterated glycerol can be used as a cost-effective carbon source for producing deuterated biomolecules in recombinant E. coli.Deuterated GlycerolEscherichia coli researchgate.net

Compound Information

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8O3 B1339738 1-Stearoyl-rac-glycerol-d35 CAS No. 7325-16-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-trideuteriooxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDCQBHIVMGVHV-WVALGTIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OCC(CO[2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583528
Record name Propane-1,2,3-(~2~H_3_)triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7325-16-8
Record name Propane-1,2,3-(~2~H_3_)triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Isotopic Characterization of Deuterated Glycerol

Chemical and Enzymatic Synthetic Methodologies for Deuterated Glycerol (B35011) Isotopologues

The synthesis of deuterated glycerol can be achieved through both chemical and enzymatic routes, each offering distinct advantages in terms of specificity and yield.

Chemical Synthesis:

Chemical methods for producing deuterated glycerol often involve multi-step processes. These can include the reduction of protected glycerol derivatives with deuterium-donating reagents. For instance, the synthesis of asymmetrically deuterated glycerols can be accomplished via boronic esters. acs.orgacs.org Another approach involves the didehydroxylation of glycerol using reagents like formic acid, which can be deuterated to introduce the isotope. escholarship.org While chemical synthesis offers versatility in the types of isotopologues that can be produced, it can sometimes lead to a mixture of products requiring subsequent purification. google.com The synthesis of glycerol-d5 1-acetate, for example, begins with the preparation of glycerol-d5, which then acts as a precursor. vulcanchem.com

Enzymatic Synthesis:

Enzymatic methods provide a highly specific and often more direct route to deuterated glycerol and its derivatives. scienceopen.com These "one-pot" reactions can utilize a series of enzymes to convert an isotopically labeled precursor, such as deuterated glucose or glycerol itself, into the desired product. scienceopen.com For example, glycerol kinase can be used to convert deuterium-labeled glycerol into glycerol-3-phosphate (G3P), which can then be incorporated into phospholipids (B1166683). researchgate.net This biocatalytic approach is particularly useful for producing specifically labeled compounds for applications like NMR spectroscopy. scienceopen.comnih.gov Enzymes like those in the pentose (B10789219) phosphate (B84403) pathway can be harnessed in genetically modified organisms, such as E. coli, to produce deuterated compounds. nih.govnih.gov The use of microorganisms for reductive deuteration is also a promising and economical strategy. rsc.orgrsc.org

Considerations for Deuterium (B1214612) Incorporation Specificity and Yield

Specificity:

The desired location of the deuterium atoms within the glycerol molecule dictates the choice of synthetic method. Enzymatic syntheses often provide high regioselectivity. For instance, using specifically labeled precursors in enzymatic reactions allows for the production of nucleotides with deuterium at specific ribose carbons. scienceopen.com Chemical methods can also be designed for site-specific deuteration, though they may require more complex synthetic strategies involving protection and deprotection steps. vulcanchem.comtandfonline.com The use of electrochemical methods with heavy water (D₂O) is an emerging technique for site-selective deuterium incorporation. oaepublish.com

Yield:

The yield of deuterated glycerol synthesis can vary significantly depending on the chosen methodology. Enzymatic "one-pot" reactions have been reported to produce milligram quantities of deuterated products, which is sufficient for applications like NMR. scienceopen.com For example, the enzymatic synthesis of deuterated nucleoside triphosphates (NTPs) from labeled glycerol can achieve high yields, such as 85–96% for ATP. scienceopen.com Chemical syntheses can also achieve good yields, with some reported methods for deuterated glycerols reaching 95-98%. tandfonline.com However, some chemical routes may have lower yields, in the range of 40-80%, and may require chromatographic separation of byproducts. google.com

Purity Assessment and Isotopic Enrichment Analysis of Synthesized Deuterated Glycerol

Following synthesis, a thorough analysis is required to determine the chemical purity and the degree and location of isotopic enrichment.

Chromatographic Techniques for Purity Determination (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are essential for separating the synthesized deuterated glycerol from any unreacted starting materials, byproducts, or other impurities.

Gas Chromatography (GC):

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a powerful technique for analyzing the purity of volatile compounds like glycerol. coresta.orgresearchgate.net For GC analysis, glycerol is often derivatized to increase its volatility. researchgate.netnih.gov GC-MS can be used for both qualitative and quantitative analysis, allowing for the identification and quantification of impurities. coresta.orgresearchgate.net The use of a deuterated internal standard, such as deuterated glycidol, can improve the accuracy of quantification. coresta.org

High-Performance Liquid Chromatography (HPLC):

High-performance liquid chromatography (HPLC) is another widely used technique for the purity analysis of glycerol and its derivatives. tandfonline.comekb.eg Various HPLC methods have been developed for the separation and quantification of glycerol, often using refractive index (RI) or UV detection. tandfonline.comsielc.comutb.cz HPLC can be performed in different modes, such as reversed-phase or ion-exchange chromatography, to achieve optimal separation. ekb.egutb.cz The method can be validated for linearity, precision, and accuracy to ensure reliable results. tandfonline.com

Table 1: Comparison of Chromatographic Methods for Glycerol Analysis

Technique Detector Mobile Phase/Carrier Gas Derivatization Key Advantages
Gas Chromatography (GC) Mass Spectrometry (MS), Flame Ionization (FID) Inert gas (e.g., Helium, Nitrogen) Often required (e.g., silylation) High resolution, sensitive, suitable for volatile compounds.
High-Performance Liquid Chromatography (HPLC) Refractive Index (RI), UV-Vis, Mass Spectrometry (MS) Liquid solvent mixture May be used to enhance detection Versatile, applicable to non-volatile compounds, various separation modes.

Spectroscopic Approaches for Isotopic Purity and Site-Specific Labeling (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the isotopic enrichment and determining the precise location of the deuterium atoms within the glycerol molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, particularly ²H NMR, is a primary tool for determining the site-specific incorporation of deuterium. nih.govresearchgate.net It allows for the direct observation and quantification of deuterium at each position in the molecule. nih.gov The use of specifically deuterated compounds is also crucial in biomolecular NMR studies to simplify complex spectra and probe molecular structure and dynamics.

Mass Spectrometry (MS):

Table 2: Research Findings on Isotopic Analysis of Deuterated Glycerol

Technique Analyte Key Finding Reference
LC-MS [1,1,2,3,3-²H₅]glycerol (d₅-glycerol) A method was developed for the measurement of d₅-glycerol isotopic tracer enrichments in human serum in a single run. nih.gov
GC-MS [1,1,2,3,3,-²H₅]glycerol Preparation of a heptafluorobutyryl derivative allows for the retention of all five deuterium labels during analysis. nih.gov
²H NMR Deuterated glycerol Used for quantitative study of site-specific deuterium affiliation among substrate, medium, and glycerol in glucose fermentation. nih.gov
LC-MS d₅-labeled phospholipids Analysis of lipid extracts from parasites cultured with deuterium-labeled glycerol to trace fatty acid incorporation. researchgate.net

Advanced Analytical Methodologies for Deuterated Glycerol Tracing

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a powerful tool in metabolic studies due to its high sensitivity and specificity. When coupled with chromatographic separation techniques, it allows for the detailed analysis of complex biological mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) for Metabolite Profiling and Quantification

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for analyzing deuterated glycerol (B35011) and its metabolites in biological samples. researchgate.netnih.gov This method offers the advantage of minimal sample preparation, often requiring only a simple extraction step before analysis. researchgate.net LC-MS can directly measure a wide range of metabolites, avoiding the complex derivatization procedures often required for gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.net

In a typical LC-MS workflow, the sample is first separated by high-performance liquid chromatography (HPLC), and the eluting compounds are then ionized and detected by the mass spectrometer. researchgate.net For the analysis of Glycerol-d3 and its derivatives, positive electrospray ionization (ESI) is often used, with the detection of sodium-adduct ions providing a sensitive means of measurement. researchgate.net Tandem mass spectrometry (LC-MS/MS) enhances specificity and is particularly useful for quantifying specific metabolites in complex mixtures. jove.commdpi.com This technique involves the selection of a precursor ion, its fragmentation, and the detection of specific product ions, which allows for highly selective and sensitive quantification. mdpi.com For instance, LC-MS/MS has been successfully employed to quantify the incorporation of ¹³C₃-D₅-glycerol into various triacylglycerol (TG) species in cell lysates. nih.gov

The versatility of LC-MS and LC-MS/MS makes them invaluable for a wide range of applications, from quantifying glycerol concentrations in urine to detailed lipidomic analyses. researchgate.netupce.cz The development of high-throughput LC-MS/MS-based cellular assays has further expanded the utility of deuterated glycerol tracers in metabolic research. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolic Flux Analysis

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for metabolic flux analysis (MFA), providing highly accurate quantification of labeling patterns in metabolites. nih.govresearchgate.net While often requiring derivatization of analytes to increase their volatility, GC-MS offers excellent separation efficiency and reproducibility. researchgate.netresearchgate.netresearchgate.net In the context of Glycerol-d3 tracing, GC-MS is used to determine the isotopic enrichment in various metabolites, providing insights into the flow of carbon through metabolic pathways. researchgate.net

Metabolic flux analysis using stable isotopes like ¹³C and ²H (deuterium) involves introducing a labeled substrate into a biological system and then measuring the distribution of the isotope in downstream metabolites. nih.govrsc.org GC-MS is particularly well-suited for measuring mass isotopomer distributions, which reveal the number of labeled atoms in a molecule. nih.gov This information is then used in computational models to calculate intracellular metabolic fluxes. researchgate.net For example, the administration of [U-¹³C₃]glycerol and subsequent GC-MS analysis of blood glucose can be used to detect the activity of the hepatic pentose (B10789219) phosphate (B84403) pathway. researchgate.net

Application of Glycerol-d3 as an Internal Standard in Quantitative Metabolomics and Lipidomics

Deuterated compounds, including Glycerol-d3 and its isotopologues like D₅-glycerol, are widely used as internal standards (IS) in quantitative mass spectrometry-based metabolomics and lipidomics. jove.comresearchgate.netlipidmaps.org The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis because it can correct for variations in sample preparation, chromatographic retention, and ionization efficiency. acs.orgnih.gov

An ideal internal standard should have chemical and physical properties very similar to the analyte of interest. google.com Deuterated standards are excellent for this purpose as they co-elute with the endogenous, unlabeled compound and exhibit similar ionization behavior in the mass spectrometer. acs.org The mass difference between the deuterated standard and the native analyte allows for their simultaneous detection and quantification. google.com

In lipidomics, for example, deuterium-labeled internal standards with the deuterium (B1214612) atoms on the glycerol backbone are used to normalize the ion signal for each neutral loss scan, enabling the quantitative analysis of diacylglycerol (DAG) and triacylglycerol (TAG) molecular species. lipidmaps.org Similarly, in metabolomics, Glycerol-d3 or other deuterated glycerol variants can be added to samples to accurately quantify the levels of endogenous glycerol and related metabolites. researchgate.netbiorxiv.org The use of a panel of deuterated internal standards covering different lipid classes is a common strategy to achieve comprehensive and accurate lipid profiling. spectroscopyonline.comacs.org

Below is an interactive data table showcasing examples of deuterated glycerol and other related compounds used as internal standards in various studies.

Internal StandardAnalyte(s)Analytical MethodApplication
Glycerol-d₅2-Arachidonoylglycerol (B1664049) (2-AG)LC-ESI-MS/MSQuantification of endocannabinoids
D₅-glycerolGlycerolLC-MSMeasurement of isotopic tracer enrichments
¹³C₃-D₅-glycerolTriacylglycerols (TGs)LC/MS/MSCellular DGAT activity assay
Deuterium-labeled glyceryl lipids (d₅ in glycerol backbone)Diacylglycerols (DAGs) and Triacylglycerols (TAGs)Tandem MSQuantitative analysis of glyceryl lipid molecular species
D₅-glycerolGlycerolLC-MS/MSQuantitative analysis of urinary glycerol

Strategies for Background Correction and Isotopic Deconvolution in Mass Spectrometric Data Analysis

Accurate analysis of deuterated compounds by mass spectrometry requires careful consideration of background signals and natural isotopic abundances. Background correction is a critical step to distinguish the specific signal from the analyte from non-specific background noise, which can arise from various sources, including radiation scattering and molecular absorption. labmate-online.comlabmate-online.com In atomic absorption spectroscopy (AAS), for example, deuterium lamp-based background correction is a common, though less accurate, method. labmate-online.com More advanced techniques like Zeeman background correction offer improved accuracy by measuring the background absorbance at the exact same wavelength as the analyte. labmate-online.com In modern mass spectrometry, particularly with high-resolution instruments, the spectral background can be calculated and subtracted from the total signal to obtain the net analyte signal. labmate-online.com

Isotopic deconvolution is another essential data processing step, especially when using stable isotope tracers. This process involves correcting the measured mass isotopomer distribution for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O). This correction is necessary to accurately determine the true enrichment of the tracer isotope. acs.org Matrix-based methods have been developed to perform these corrections, accounting for the contribution of naturally occurring isotopes to the observed mass spectrum. acs.org The complexity of these corrections increases with the size of the molecule and the number of atoms that can be isotopically labeled. Computational tools and algorithms are often employed to automate and improve the accuracy of isotopic deconvolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure and dynamics of molecules. In the context of deuterated glycerol tracing, NMR is particularly valuable for determining the specific positions of deuterium atoms within a molecule.

²H-NMR Spectroscopy for Site-Specific Deuterium Enrichment Analysis

The analysis of the ²H-NMR spectrum of glycerol or its derivatives allows for the determination of the relative deuterium enrichment at the C1, C2, and C3 positions. uc.ptresearchgate.net To improve the quality and resolution of the NMR spectra, glycerol is often converted to a derivative, such as 2,2-dimethyl-1,3-dioxolane-4-methanol or monoacetone glucose. nih.govismrm.org The well-resolved signals in the spectra of these derivatives enable a more precise quantification of site-specific deuterium enrichment. nih.govismrm.org

This technique has been applied to study glucose fermentation by yeast, where it was used to establish a quantitative model of hydrogen isotope transfer between the substrate, the medium, and the glycerol product. nih.gov Such studies provide valuable information on the stereospecificity of enzymatic reactions and can be used to predict the natural abundance of site-specific hydrogen isotopes in metabolic products. nih.gov The ability to track the fate of individual hydrogen atoms makes ²H-NMR a unique and powerful tool in metabolic research. diva-portal.org

The following table summarizes the key features of the analytical methodologies discussed:

Methodology Key Features Primary Application for Glycerol-d3
LC-MS/MS High sensitivity and specificity, minimal sample preparation Quantification of Glycerol-d3 and its metabolites in complex biological matrices
GC-MS High separation efficiency and reproducibility, requires derivatization Metabolic flux analysis by measuring mass isotopomer distributions
Use as Internal Standard Corrects for analytical variability Accurate quantification of endogenous glycerol and related lipids

¹³C-NMR Spectroscopy in Conjunction with Deuterium Labeling for Carbon Fluxes

The combination of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy with deuterium (²H) labeling of glycerol provides a powerful tool for tracing carbon fluxes through metabolic pathways. This dual-labeling strategy allows for the simultaneous measurement of various aspects of hepatic glucose and lipid metabolism. nih.govwustl.edu By administering glycerol labeled with both ¹³C and deuterium, researchers can track the fate of the carbon backbone and the hydrogen atoms independently, offering a more detailed picture of metabolic processes.

One key application is the analysis of gluconeogenesis and the tricarboxylic acid (TCA) cycle. When [U-¹³C₃]glycerol is used, the ¹³C atoms can be traced into glucose and other metabolites. nih.govresearchgate.net The pattern of ¹³C enrichment in the resulting glucose molecules reveals the pathways taken. For instance, the detection of [1,2,3-¹³C₃]- and [4,5,6-¹³C₃]glucose indicates direct gluconeogenesis from the labeled glycerol. nih.gov Conversely, the presence of doubly labeled glucose isotopomers, such as [1,2-¹³C₂]-, [2,3-¹³C₂]-, [4,5-¹³C₂]-, and [5,6-¹³C₂]glucose, signifies that the glycerol-derived carbon first entered the TCA cycle before being utilized for glucose synthesis. nih.gov

The analysis of the glycerol moiety within triacylglycerols (TAGs) in plasma provides further insights. ¹³C-NMR spectra of the glycerol backbone can distinguish between direct incorporation of the labeled glycerol and incorporation after it has been metabolized through the TCA cycle. researchgate.net The presence of doublet (D) and triplet (T) signals in the C2 region of the glycerol moiety is particularly informative. The triplet arises exclusively from the intact [U-¹³C₃]glycerol backbone, representing the direct pathway. The doublet, however, indicates that the [U-¹³C₃]glycerol was metabolized in the TCA cycle prior to its re-synthesis into the glycerol backbone of TAGs, which is the indirect pathway. researchgate.net

Table 1: ¹³C-NMR Signals for Tracing [U-¹³C₃]glycerol Metabolism

Analyte NMR Signal Metabolic Interpretation
Plasma Glucose [1,2,3-¹³C₃]- and [4,5,6-¹³C₃]glucose Direct gluconeogenesis from glycerol
Plasma Glucose [1,2-¹³C₂]-, [2,3-¹³C₂]-, [4,5-¹³C₂]-, [5,6-¹³C₂]glucose Glycerol metabolism through the TCA cycle prior to gluconeogenesis
TAG Glycerol Moiety Triplet (T) at C2 resonance Direct incorporation of intact [U-¹³C₃]glycerol
TAG Glycerol Moiety Doublet (D) at C2 resonance Incorporation after metabolism in the TCA cycle

This table summarizes the key ¹³C-NMR signals and their metabolic interpretations when using [U-¹³C₃]glycerol as a tracer.

Research has shown that the relative contributions of these pathways are sensitive to nutritional status. For example, fasting has been demonstrated to stimulate the metabolism of exogenous [U-¹³C₃]glycerol through the TCA cycle. researchgate.net This integrated approach, combining ¹³C-NMR with deuterium labeling, allows for the simultaneous assessment of endogenous glucose production, the contributions of different precursors like glycogen (B147801) and glycerol to this production, and the fluxes through key metabolic hubs like the TCA cycle. nih.govwustl.edu

³¹P-NMR Spectroscopy for Phosphorylated Glycerol Derivatives in Metabolic Pathways

³¹P-NMR spectroscopy is a valuable, non-destructive technique for studying the dynamics of phosphorylated glycerol derivatives within metabolic pathways. researchgate.net Since phosphorus-31 is the only natural and 100% abundant isotope of phosphorus with a nuclear spin, it serves as an excellent intrinsic probe for monitoring enzymatic reactions involving phosphorylation without the need for isotopic enrichment. ismar.org This method allows for the direct and real-time detection of the formation of products like glycerol-3-phosphate and the simultaneous consumption of co-substrates such as ATP. researchgate.net

The chemical shifts in ³¹P-NMR spectra are highly sensitive to the chemical environment of the phosphorus nucleus, enabling the differentiation of various phosphorylated species. For instance, in studies of glycerol phosphorylation, distinct signals can be observed for glycerol-1-phosphate and glycerol-2-phosphate, as well as for the α, β, and γ phosphates of ATP and the α and β phosphates of ADP. researchgate.netresearchgate.net This allows for a detailed analysis of the kinetics of enzymes like glycerol kinase, which catalyzes the transfer of a phosphate group from ATP to glycerol. researchgate.net

Table 2: Representative ³¹P-NMR Chemical Shifts of Phosphorylated Glycerol Derivatives and Related Compounds

Compound Chemical Shift (δ, ppm) at pH 7 Notes
Glycerol 3-phosphocholine -0.13
Glycerol 3-phosphoethanolamine 0.42
Glycerol 3-phosphoserine 0.14
Glycerol 3-phosphoinositol -0.07
Glycerol 3-phosphate 0.60 Chemical shift is pH-dependent (4.29 δ at pH 10)
Glycerol 2-phosphate 0.15 Chemical shift is pH-dependent (3.92 δ at pH 10)

Data compiled from studies on phospholipid analysis. nih.gov Chemical shifts are relative to 85% phosphoric acid.

³¹P-NMR has been instrumental in elucidating the effects of glycerol on cellular metabolism. For example, in plant cells, the addition of glycerol leads to a rapid accumulation of sn-glycerol-3-P, which can be monitored by the appearance and growth of its corresponding ³¹P-NMR signal. nih.gov This accumulation occurs at the expense of cytoplasmic inorganic phosphate (Pi). nih.gov Furthermore, ³¹P-NMR studies have shown that accumulated sn-glycerol-3-P can inhibit other enzymes, such as glucose-6-phosphate isomerase, thereby altering carbon flow within the cell. nih.gov

In the context of prebiotic chemistry, ³¹P-NMR has been used to analyze the phosphorylation of glycerol in non-aqueous solvents, demonstrating the formation of glycerol phosphates under conditions that may have existed on early Earth. mdpi.com This highlights the versatility of ³¹P-NMR in studying a wide range of systems, from enzymatic reactions in living cells to abiotic chemical synthesis.

Integration of Multi-Omics Data in Deuterated Glycerol Studies for Systems-Level Understanding

The integration of multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics, with deuterated glycerol tracing provides a powerful systems-level approach to understanding complex biological processes. mdpi-res.commdpi.com This multi-omics strategy allows researchers to move beyond the analysis of individual pathways and gain a more holistic view of how metabolic networks are regulated and interconnected.

Deuterated glycerol, often in the form of deuterated water (D₂O) or specifically labeled glycerol molecules, serves as a tracer to measure metabolic fluxes, particularly in lipid metabolism. researchgate.netrsc.org For example, the incorporation of deuterium from D₂O into the glycerol backbone of triglycerides can be used to quantify de novo lipogenesis. researchgate.net When these flux measurements are combined with other omics data, a more comprehensive picture emerges.

For instance, a study integrating transcriptomics, metabolomics, and lipidomics can reveal how exposure to certain fatty acids impacts placental trophoblast metabolism. nih.gov In such a study, deuterated tracers could quantify changes in lipid synthesis and processing, while transcriptomics would identify changes in the expression of genes encoding key metabolic enzymes, and metabolomics/lipidomics would provide a snapshot of the resulting changes in the cellular metabolite and lipid profiles. nih.gov

A tiered approach to multi-omics analysis can be particularly effective. nih.gov This might involve initial metabolic phenotyping using deuterated tracers to identify key metabolic alterations. nih.gov Based on these findings, more targeted omics analyses, such as proteomics or transcriptomics, can be performed on specific tissues to generate and test hypotheses about the underlying molecular mechanisms. nih.gov

The challenges in multi-omics data integration lie in the complexity and sheer volume of the datasets generated. nih.gov However, the development of advanced bioinformatics tools and visualization software is helping to overcome these hurdles, enabling researchers to identify correlations and causal relationships between different molecular layers. nih.gov This integrated approach is crucial for understanding the metabolic reprogramming that occurs in complex diseases like diabetes, cancer, and nonalcoholic fatty liver disease. nih.govmdpi.com By combining the dynamic information from deuterated glycerol tracing with the comprehensive molecular snapshots provided by other omics technologies, researchers can build more accurate and predictive models of cellular metabolism.

Role of Deuterated Glycerol in Elucidating Metabolic Fluxes

Deuterated Glycerol (B35011) in Carbohydrate Metabolism and Gluconeogenesis Flux Analysis

Glycerol-d3 is a key tool for dissecting the intricate pathways of glucose production, particularly gluconeogenesis, the synthesis of new glucose from non-carbohydrate precursors. mit.eduucl.ac.uk Glycerol is a primary substrate for this process, especially in the liver. ucl.ac.ukwikipedia.org The use of deuterated glycerol allows for precise quantification and differentiation of the various routes glycerol can take to become glucose.

The metabolism of glycerol-d3 enables researchers to distinguish between its direct and indirect contributions to gluconeogenesis. nih.govnih.gov

Direct Pathway: In the direct pathway, the carbon backbone of glycerol is largely preserved. nih.gov Glycerol is first phosphorylated to glycerol-3-phosphate, which is then converted to dihydroxyacetone phosphate (B84403) (DHAP), an intermediate in the gluconeogenic pathway that leads directly to glucose formation. mdpi.comwikipedia.org When [U-13C3]glycerol (a uniformly carbon-13 labeled glycerol often used alongside or in place of deuterated glycerol for similar purposes) is used, this direct conversion results in the formation of glucose molecules labeled with three carbon-13 atoms ([1,2,3-13C3]glucose and [4,5,6-13C3]glucose). nih.govnih.gov This indicates that the three-carbon glycerol unit was incorporated as a whole.

Indirect Pathway: The indirect pathway involves the breakdown of the glycerol molecule and its entry into other metabolic cycles before being used for glucose synthesis. For instance, glycerol can be metabolized to pyruvate (B1213749) and then enter the tricarboxylic acid (TCA) cycle. nih.gov Intermediates from the TCA cycle can then be channeled into gluconeogenesis. nih.gov This process results in a different labeling pattern in the resulting glucose molecules. For example, metabolism through the TCA cycle leads to the formation of doubly labeled glucose isotopomers, such as [5,6-13C2]glucose, indicating that the original three-carbon backbone of glycerol was rearranged. nih.govnih.gov

By analyzing the specific isotopomers of glucose produced after the administration of labeled glycerol, scientists can determine the relative flux through these direct and indirect routes. nih.govnih.gov

Deuterated glycerol tracers, often in combination with nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, are instrumental in quantifying the contribution of glycerol to hepatic (liver) glucose production. nih.govnih.gov The liver is the primary site of gluconeogenesis. wikipedia.org

Table 1: Absolute Rates of Glucose Production from Different Sources (μmol/kg/min)
SourceControl DietHigh-Fat DietP-value
Glycogen (B147801)38.3 ± 2.633.9 ± 2.00.175
PEP (from TCA Cycle)17.9 ± 1.115.7 ± 1.20.213
Glycerol23.7 ± 1.631.2 ± 2.70.029

Data adapted from a study on high-fat feeding in rats, showing a significant increase in glucose production from glycerol. nih.gov

While the liver is the main site of glycerol metabolism, deuterated glycerol tracers have revealed that other tissues also play a role. nih.govresearchgate.net Studies in humans using intravenously administered 13C3-glycerol have shown that circulating glycerol can be directly converted to lactate (B86563), bypassing glucose as an intermediate. nih.govmdpi.com This suggests a previously underappreciated pathway of non-hepatic glycerol metabolism. nih.gov

The evidence for this direct glycerol-to-lactate conversion comes from the observation that lactate becomes more highly enriched with the isotope tracer than glucose does. nih.gov If glycerol were converted only to glucose in the liver, which was then broken down to lactate (the Cori cycle), the enrichment in lactate could not exceed that of glucose. nih.gov The finding that intravenously administered labeled glycerol leads to greater labeled lactate production compared to oral administration further supports the existence of direct conversion in non-hepatic tissues, as intravenous delivery provides wider systemic distribution. nih.govmdpi.com Tissues that express glycerol kinase but lack gluconeogenic enzymes, such as skeletal muscle, are potential sites for this conversion. nih.govresearchgate.net The resulting lactate can then be transported to the liver to serve as a gluconeogenic precursor.

Quantification of Hepatic Gluconeogenesis from Glycerol-d3

Deuterated Glycerol in Lipid Synthesis and Turnover Studies

The glycerol backbone is a fundamental component of major lipid classes, including triglycerides and phospholipids (B1166683). wikipedia.orgcalstate.edu Deuterated glycerol is an essential tool for investigating the biosynthesis and turnover of these complex lipids. mdpi.comnih.gov By tracing the incorporation of the labeled glycerol backbone, researchers can elucidate the pathways and dynamics of lipid synthesis. nih.govacs.org

The synthesis of triglycerides and phospholipids begins with the acylation of glycerol-3-phosphate. wikipedia.orgnih.gov Glycerol-3-phosphate is formed either by the phosphorylation of glycerol via glycerol kinase or by the reduction of the glycolysis intermediate dihydroxyacetone phosphate (DHAP). wikipedia.orgwikipedia.org

Using deuterated glycerol allows researchers to follow this process. The labeled glycerol is converted to labeled glycerol-3-phosphate, which then serves as the backbone for the sequential addition of fatty acids by acyltransferase enzymes to form phosphatidic acid, a common precursor for both triglycerides and phospholipids. nih.govmhmedical.com By supplying selectively deuterated glycerol to cells, such as in E. coli or yeast, and analyzing the resulting lipids with techniques like mass spectrometry or NMR, scientists can confirm the steps of these pathways and study their regulation. nih.govacs.org This approach has been used to verify that the glycerol phosphate pathway is the major route for triglyceride biosynthesis and to investigate the function of key enzymes like glycerol-3-phosphate acyltransferase (GPAT). nih.gov

Isotopic labeling with deuterated glycerol provides a dynamic view of lipid metabolism, revealing how quickly the glycerol backbone is incorporated into different lipid pools. nih.govlipidmaps.org These studies can measure the rate of de novo synthesis of triglycerides and phospholipids.

For example, studies in humans have used orally administered [U-13C3]glycerol to track its incorporation into the glycerol backbone of circulating triglycerides (TG-glycerol). nih.gov By analyzing plasma samples over time with 13C NMR, researchers can detect the appearance of newly synthesized, labeled triglycerides released from the liver. nih.gov This method allows for the quantification of hepatic triglyceride synthesis and can reveal how metabolic conditions, such as nonalcoholic fatty liver disease (NAFLD), affect these dynamics. nih.gov In subjects with fatty liver, for instance, it was found that a greater proportion of glycerol was metabolized through the TCA cycle before being incorporated into triglycerides, indicating significant alterations in hepatic lipid dynamics. nih.gov Similarly, deuterium (B1214612) labeling of the glycerol backbone in phospholipids has been used in NMR studies to probe the motion and flexibility of these molecules within cell membranes. nih.gov

Table 2: Key Metabolic Fates of Deuterated Glycerol
Metabolic AreaPathwayKey Finding from Deuterated Glycerol StudiesPrimary Metabolites Tracked
Carbohydrate MetabolismDirect GluconeogenesisAllows quantification of glycerol's direct conversion to glucose, preserving the carbon backbone. nih.govLabeled Glucose (e.g., [1,2,3-13C3]glucose) nih.gov
Indirect GluconeogenesisReveals the fraction of glycerol that enters the TCA cycle before glucose synthesis. nih.govLabeled Glucose (e.g., [5,6-13C2]glucose) nih.gov
Non-Hepatic MetabolismDirect Lactate ProductionDemonstrates glycerol conversion to lactate in peripheral tissues, bypassing glucose. nih.govLabeled Lactate nih.gov
Lipid MetabolismTriglyceride SynthesisTraces the glycerol backbone into newly synthesized triglycerides, quantifying lipogenesis. nih.govLabeled Triglyceride-Glycerol nih.gov
Phospholipid SynthesisElucidates the incorporation of glycerol into membrane phospholipids. nih.govacs.orgLabeled Phospholipids acs.org

Interplay between Glycerol Metabolism and Fatty Acid Synthesis Pathways

Deuterated glycerol, such as Glycerol-d5, serves as a powerful tracer for elucidating the intricate connections between glycerol metabolism and the synthesis of fatty acids. metsol.com Once inside the cell, glycerol is phosphorylated to glycerol-3-phosphate (G3P), which forms the backbone for the synthesis of glycerolipids, including triacylglycerols (TAGs). nih.govmdpi.com The process of triglyceride breakdown, or lipolysis, releases fatty acids and glycerol, with the glycerol then being available as a precursor for gluconeogenesis or for re-esterification into TAGs. metsol.com Isotopic tracers like d5-glycerol are instrumental in quantifying the rate of appearance of glycerol in the bloodstream and its subsequent incorporation into lipids. metsol.com

Metabolic flux analysis using deuterated glycerol allows researchers to track the fate of the glycerol backbone. Studies in various organisms, from bacteria to mammals, have demonstrated this direct link. For instance, isotope tracing with deuterated substrates in Burkholderia thailandensis showed that the fatty acid synthesis (FAS II) pathway is the primary source of lipid precursors for rhamnolipid biosynthesis, a process where glycerol provides the structural foundation. d-nb.info In human hepatoma cells, metabolic flux analysis revealed that exposure to saturated fatty acids like palmitate led to reduced triglyceride synthesis compared to non-toxic oleate. nih.gov

Furthermore, research in kidney cancer cells has shown that the glycerol-3-phosphate shuttle (G3PS) can become uncoupled, where the high flux through cytosolic glycerol-3-phosphate dehydrogenase (GPD1) primarily supports the synthesis of G3P and complex lipids rather than functioning as a complete NADH shuttle. nih.gov This highlights that G3PS can act as a critical hub orchestrating lipid synthesis. nih.gov The use of deuterated glycerol in these studies is crucial for quantifying the rates of these reactions and understanding how they are regulated in different physiological and pathological states. nih.govosti.gov

Deuterated Glycerol Intersections with Central Carbon Metabolism

Deuterated glycerol is an invaluable tool for tracing the entry and distribution of glycerol-derived carbons throughout the central carbon metabolism. Once absorbed, glycerol is converted to glycerol-3-phosphate (G3P) by glycerol kinase, placing it at a critical intersection of several major metabolic pathways, including glycolysis, gluconeogenesis, and lipogenesis. frontiersin.orgucl.ac.ukucl.ac.uk This central position allows researchers using labeled glycerol to follow its metabolic fate, providing quantitative insights into the fluxes through these interconnected networks. rsc.orgrsc.org

Entry into Glycolysis and Dihydroxyacetone Phosphate (DHAP) Pathway Dynamics

The primary entry point for glycerol into the central carbon metabolism is its conversion to dihydroxyacetone phosphate (DHAP), a key intermediate in the glycolytic pathway. nih.gov This process occurs in two main steps: first, glycerol is phosphorylated by glycerol kinase (GyK) to form glycerol-3-phosphate (G3P). ucl.ac.ukresearchgate.net Second, G3P is oxidized by glycerol-3-phosphate dehydrogenase to yield DHAP. nih.govresearchgate.net

Once formed, DHAP can proceed through the glycolytic pathway to generate pyruvate, or it can be converted to glyceraldehyde-3-phosphate (GA3P) by the enzyme triose phosphate isomerase. nih.gov The use of deuterated glycerol (e.g., glycerol-d5 or glycerol-d8) in combination with D₂O allows for precise tracking of these conversions. researchgate.netnih.gov Studies have shown that glycerol can effectively support glycolysis. For example, in certain cell lines, adding glycerol to the culture medium increases the extracellular acidification rate (ECAR), a measure of glycolysis. researchgate.net The dynamics of the DHAP pool, influenced by the influx from glycerol, are critical for maintaining cellular energy homeostasis and providing building blocks for other metabolic processes. nih.gov

Contribution to Tricarboxylic Acid (TCA) Cycle Fluxes and Anaplerosis

While a significant portion of glycerol is channeled into gluconeogenesis or lipid synthesis directly via triose phosphates, a fraction of it can be metabolized through the lower part of glycolysis to pyruvate. nih.gov This pyruvate can then be converted to acetyl-CoA and enter the tricarboxylic acid (TCA) cycle, contributing to cellular energy production. nih.govnih.gov The use of ¹³C or deuterated glycerol tracers allows for the quantification of this "indirect" pathway. nih.govub.edu

Studies in fasted juvenile seabass using ¹³C-glycerol demonstrated that while the majority of glycerol was converted to glucose via the direct gluconeogenic pathway, a smaller but significant portion entered the hepatic TCA cycle before being used for glucose synthesis. ub.edu This contribution to the TCA cycle is an example of anaplerosis, the replenishment of cycle intermediates. nih.gov The capacity of the TCA cycle to oxidize acetyl-CoA, particularly from fatty acid oxidation, depends on the availability of oxaloacetate (OAA). nih.gov Glycerol-derived pyruvate can be carboxylated to OAA, thus supporting the cycle's function. nih.gov By analyzing the isotopic labeling patterns in metabolites like glucose and glutamate, researchers can estimate the relative fluxes of anaplerosis versus TCA cycle activity. researchgate.netcore.ac.uk For instance, in healthy humans, the ratio of anaplerotic flux (VANA) to TCA cycle flux (VTCA) in the liver was measured to be approximately 1.39 following a [1-¹³C] acetate (B1210297) infusion. researchgate.net

Research Findings on Glycerol's Contribution to Metabolic Fluxes

ConditionMetaboliteTotal Contribution from Glycerol (%)Contribution via Linear Gluconeogenesis (%)Contribution via TCA Cycle (%)Source
Fasted Juvenile Seabass (48-hr post-bolus)Circulating Glucose47 ± 340 ± 37 ± 2 ub.edu
Fasted Juvenile Seabass (48-hr post-bolus)Hepatic Glycogen40 ± 3Lower than for glucoseHigher than for glucose ub.edu
Fed Juvenile Seabass (48-hr post-bolus)Circulating Glucose17 ± 3-- ub.edu
Fed Juvenile Seabass (48-hr post-bolus)Hepatic Glycogen3 ± 1-- ub.edu

Interactions with the Pentose (B10789219) Phosphate Pathway

The metabolism of deuterated glycerol also intersects with the pentose phosphate pathway (PPP), a critical route for generating NADPH for reductive biosynthesis and producing pentose precursors for nucleotide synthesis. nih.govnih.gov When [U-¹³C₃]glycerol is administered, it is converted to labeled triose phosphates (DHAP and GA3P). nih.gov These can then be used to form fructose-6-phosphate (B1210287) (F6P) and subsequently glucose-6-phosphate (G6P), the entry point for the PPP. nih.govresearchgate.net

The oxidative branch of the PPP decarboxylates G6P at the first carbon position, and the non-oxidative branch rearranges the carbon skeletons. nih.govresearchgate.net This rearrangement leads to complex labeling patterns in glucose that can be detected using NMR spectroscopy. nih.gov By analyzing these patterns, the activity of the PPP can be quantified. For example, if [1,2,3-¹³C₃]G6P (derived from [U-¹³C₃]glycerol) enters the PPP, it can result in the formation of [1,2-¹³C₂]F6P. nih.govresearchgate.net Studies in rats have shown that PPP activity parallels fatty acid esterification, confirming its role in supplying the necessary NADPH for lipogenesis. nih.gov The use of labeled glycerol provides a dynamic way to assess the flux through the PPP and its interaction with glycolysis and gluconeogenesis under various nutritional and disease states. nih.govmdpi.com

Enzymology and Regulatory Mechanisms of Deuterated Glycerol Metabolism

Biochemical and Molecular Characterization of Key Enzymes in Glycerol (B35011) Metabolism

The initial steps in the catabolism of Glycerol-d3 are catalyzed by a specific set of enzymes that convert it into intermediates of glycolysis and gluconeogenesis. The characterization of these enzymes provides insight into the kinetics and flow of the deuterated label through these pathways.

Glycerol Kinase (GK, EC 2.7.1.30) is the primary enzyme initiating the metabolism of glycerol, including its deuterated isotopologue, Glycerol-d3. wikipedia.orgnih.gov It catalyzes the transfer of a phosphate (B84403) group from ATP to the sn-3 position of the glycerol molecule, yielding sn-glycerol-3-phosphate (G3P) and ADP. wikipedia.orgreactome.org This phosphorylation step is crucial as it traps the glycerol molecule within the cell for subsequent metabolic processing. biorxiv.org G3P, now carrying the deuterium (B1214612) label, serves as a critical intermediate at the crossroads of several major metabolic pathways, including glycerolipid synthesis, glycolysis, and gluconeogenesis. wikipedia.orgnih.govuniprot.org

Biochemical characterization reveals that GK is a phosphotransferase that functions optimally under specific conditions. wikipedia.org Human glycerol kinase exists as a dimer in its bioactive form, with a monomeric molecular weight of approximately 55 kDa. nih.gov Studies on recombinant human GK have shown optimal activity in TEA buffer at a pH of 7.5. nih.gov The enzyme's activity is dependent on divalent cations, with magnesium (Mg²⁺) being a key cofactor. nih.govuniprot.org The kinetic properties of GK have been determined for its substrates, highlighting its affinity and catalytic efficiency. nih.gov For instance, one study reported the Michaelis constant (Kₘ) for glycerol to be 5.022 µM and for ATP to be 0.767 mM. nih.gov

Table 1: Biochemical Properties of Human Glycerol Kinase (GK)
ParameterValue/CharacteristicSource
EC Number2.7.1.30 wikipedia.orgnih.gov
ReactionGlycerol + ATP → sn-Glycerol-3-Phosphate + ADP wikipedia.orgreactome.org
StructureDimer (monomer ≈55 kDa) nih.gov
Optimal pH7.5 - 7.7 nih.govuniprot.org
CofactorsMg²⁺, K⁺ nih.govuniprot.org
Kₘ for Glycerol5.022 µM nih.gov
Kₘ for ATP0.767 mM nih.gov
Subcellular LocationCytosol, Mitochondrion outer membrane uniprot.org

Once deuterated sn-glycerol-3-phosphate is formed, it is primarily oxidized to dihydroxyacetone phosphate (DHAP) by the enzyme glycerol-3-phosphate dehydrogenase (GPDH). wikipedia.orgwikipedia.org DHAP is a key glycolytic intermediate, and this reaction thus provides a direct link between glycerol metabolism and carbohydrate metabolism. taylorandfrancis.com The GPDH-catalyzed reaction is reversible, allowing it to participate in both the breakdown of glycerol and the synthesis of glycerol-3-phosphate from glycolytic precursors. wikipedia.org

GPDH exists in two main isoforms, which differ in their subcellular location, cofactors, and metabolic roles. wikipedia.orgnih.gov

Cytosolic GPDH (GPD1): This isoform (EC 1.1.1.8) is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) as an electron acceptor, catalyzing the reversible conversion of G3P to DHAP in the cytoplasm. nih.govwikipedia.org It plays a critical role in lipid biosynthesis by providing G3P from DHAP. wikipedia.org Together with the mitochondrial isoform, it forms the glycerol phosphate shuttle. nih.gov

Mitochondrial GPDH (GPD2): This isoform (EC 1.1.5.3) is a flavin adenine dinucleotide (FAD)-dependent enzyme located on the inner mitochondrial membrane. wikipedia.orgpnas.org It catalyzes the irreversible oxidation of G3P to DHAP, transferring electrons directly to the electron transport chain via ubiquinone. wikipedia.orgpnas.org

The coordinated action of these two isoforms constitutes the glycerol-3-phosphate shuttle, which facilitates the transfer of reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation. wikipedia.org

Table 2: Comparison of Glycerol-3-Phosphate Dehydrogenase (GPDH) Isoforms
FeatureCytosolic GPDH (GPD1)Mitochondrial GPDH (GPD2)Source
EC Number1.1.1.81.1.5.3 wikipedia.org
LocationCytosolInner mitochondrial membrane wikipedia.orgnih.gov
CofactorNAD⁺/NADHFAD/FADH₂ wikipedia.org
ReactionG3P + NAD⁺ ↔ DHAP + NADH + H⁺G3P + Ubiquinone → DHAP + Ubiquinol wikipedia.orgpnas.org
ReversibilityReversibleIrreversible wikipedia.org
Primary RoleLipid biosynthesis, Glycerol phosphate shuttleElectron transport chain, Glycerol phosphate shuttle wikipedia.orgnih.gov

In addition to the primary pathway initiated by Glycerol Kinase, an alternative route for glycerol metabolism exists, catalyzed by NAD⁺-dependent glycerol dehydrogenase (GlyDH, EC 1.1.1.6). taylorandfrancis.comuniprot.org This enzyme facilitates the direct oxidation of glycerol (including Glycerol-d3) to dihydroxyacetone (DHA). uniprot.orgnih.gov The resulting DHA can then be phosphorylated by an ATP- or phosphoenolpyruvate (B93156) (PEP)-dependent dihydroxyacetone kinase to form DHAP, which subsequently enters glycolysis. taylorandfrancis.comnih.gov

Table 3: Characteristics of Glycerol Dehydrogenase (GlyDH)
ParameterValue/CharacteristicSource
EC Number1.1.1.6 uniprot.org
ReactionGlycerol + NAD⁺ → Dihydroxyacetone + NADH + H⁺ uniprot.orgajol.info
CofactorExclusively NAD⁺ (cannot use NADP⁺) uniprot.orgnih.gov
ProductDihydroxyacetone (DHA) nih.gov
Optimal pH8.6 and 10.0 nih.gov
Oligomeric StateEquilibrium between octamer and hexadecamer nih.govnih.gov
Subsequent StepDHA is phosphorylated to DHAP by Dihydroxyacetone kinase taylorandfrancis.comnih.gov

Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity and Isoforms

Regulatory Mechanisms Governing Glycerol Metabolic Enzyme Expression and Activity

The flux of deuterated glycerol through metabolic pathways is tightly controlled by complex regulatory mechanisms that operate at both the level of gene expression and enzyme activity. In many organisms, the genes encoding enzymes for glycerol utilization are inducible, meaning their expression is switched on in the presence of glycerol. asm.orgasm.org Conversely, their synthesis is often subject to catabolite repression, being suppressed by the presence of a preferred carbon source like glucose. asm.orgoup.com

In mammals, hormonal and nutritional states are key regulators. During fasting, the transcription factor peroxisome proliferator-activated receptor alpha (PPARα) is activated and stimulates the expression of hepatic genes involved in glycerol metabolism, including GPDH and glycerol kinase. jci.orgnih.gov This upregulation facilitates the use of glycerol, released from adipose tissue lipolysis, as a major substrate for gluconeogenesis in the liver. jci.orgnih.gov In adipose tissue, a different isoform, PPARγ, governs glycerol metabolism, promoting the conversion of glucose to glycerol-3-phosphate for triglyceride synthesis during the fed state. jci.orgnih.gov

Impact of Genetic Perturbations and Enzymatic Deficiencies on Deuterated Glycerol Tracing Outcomes

Genetic defects in the enzymes of glycerol metabolism can profoundly alter the fate of administered Glycerol-d3, providing a clear example of how genotype influences metabolic tracing results. The most well-characterized of these is Glycerol Kinase Deficiency (GKD), a rare X-linked recessive disorder caused by mutations or deletions in the GK gene. msdmanuals.commhmedical.comnih.gov

In individuals with GKD, the first and crucial step of glycerol metabolism—its phosphorylation to G3P—is impaired. metabolicsupportuk.org Consequently, when these patients are administered a labeled glycerol tracer (such as ¹³C₃-glycerol, which behaves metabolically like Glycerol-d3), they are unable to convert the tracer into glucose or triglycerides. nih.gov This leads to a significant accumulation of the labeled glycerol in the blood and urine (hyperglycerolemia and glyceroluria). mhmedical.comnih.gov

This enzymatic block also leads to a clinical artifact known as "pseudohypertriglyceridemia." mhmedical.comnih.gov Standard laboratory assays for triglycerides work by first hydrolyzing triglycerides to release glycerol and then measuring the glycerol content. In GKD patients, the high levels of free, unmetabolized glycerol in the blood are incorrectly measured as being derived from triglycerides, leading to a falsely elevated triglyceride reading. nih.gov

Therefore, deuterated glycerol tracing in a subject with GKD would reveal a starkly different pattern compared to a healthy individual: the label would accumulate as free glycerol and would not appear in downstream metabolites like glucose or the glycerol backbone of lipids. This illustrates the critical importance of enzymatic function in dictating the pathways revealed by stable isotope tracers.

Applications of Deuterated Glycerol in Diverse Biological Systems

In vivo Metabolic Flux Studies in Mammalian Models

Glycerol-d3 is extensively utilized in in vivo metabolic flux studies in mammalian systems to trace the intricate pathways of glucose and lipid metabolism. upenn.edu As a precursor for both gluconeogenesis and the synthesis of the glycerol (B35011) backbone of triacylglycerols, deuterated glycerol allows researchers to quantify the rates of these critical metabolic processes. wikipedia.org

In studies of glucose metabolism, glycerol-d3 is used to determine the contribution of glycerol to endogenous glucose production (EGP) through gluconeogenesis. ucl.ac.uk This is particularly relevant in understanding metabolic dysregulation in conditions like type 2 diabetes and obesity, where glycerol turnover and its conversion to glucose are often elevated. ucl.ac.uk By infusing glycerol-d3 and measuring its incorporation into circulating glucose, researchers can precisely quantify the rate of glycerol-derived gluconeogenesis. ucl.ac.ukphysiology.org

Furthermore, glycerol-d3 serves as a tracer for lipolysis and triglyceride metabolism. nih.gov When stored fat is broken down, glycerol is released into the bloodstream. wikipedia.org By tracking the dilution of infused glycerol-d3, scientists can calculate the rate of appearance of endogenous glycerol, providing a measure of whole-body lipolysis. jci.org This technique has been instrumental in studying lipid turnover and the metabolic alterations associated with fasting, exercise, and various disease states. nih.govjci.org

Key Research Findings in Mammalian Models:

Research Area Key Finding Significance Citation
Gluconeogenesis In individuals with type 2 diabetes, the contribution of glycerol to gluconeogenesis is significantly increased compared to healthy controls.Highlights the role of altered glycerol metabolism in the hyperglycemia characteristic of type 2 diabetes. ucl.ac.uk
Lipolysis Studies using glycerol tracers have quantified the rates of whole-body lipolysis during fasting and exercise.Provides insights into energy substrate utilization and mobilization of fat stores under different physiological conditions. nih.govjci.org
Hepatic Metabolism The liver is the primary site of glycerol metabolism, converting it to glycerol-3-phosphate for entry into glycolysis or gluconeogenesis.Emphasizes the central role of the liver in maintaining glucose homeostasis and regulating lipid metabolism. wikipedia.orgnih.gov
Triglyceride Cycling Deuterated glycerol tracing has revealed the continuous breakdown and resynthesis of triglycerides within adipocytes.Demonstrates a dynamic process of fatty acid rearrangement within fat stores. researchgate.net

Microbial Glycerol Metabolism and its Biotechnological Implications

The metabolism of glycerol is a widespread trait among microorganisms, and deuterated glycerol has become an invaluable tool for studying these pathways and harnessing them for biotechnological purposes. mdpi.com Bacteria, yeasts, and microalgae can utilize glycerol as a carbon and energy source, often with metabolic outcomes that are of significant industrial interest. researchgate.net

In the realm of biotechnology, deuterated glycerol is employed to trace the metabolic fate of glycerol in microbial fermentation processes. mdpi.com This allows for the optimization of conditions to enhance the production of valuable chemicals such as lactic acid, 1,3-propanediol, and succinic acid. mdpi.comresearchgate.netmdpi.com For instance, studies have used deuterated glycerol to understand how different microbial strains, like Citrobacter freundii and various Lactobacillus species, convert glycerol into these target compounds. mdpi.combibliotekanauki.pl

Furthermore, the use of deuterated glycerol in combination with deuterated water (D₂O) has enabled the production of fully or partially deuterated biomolecules. nih.gov This is particularly significant for producing deuterated standards for analytical chemistry and for structural biology studies using techniques like neutron scattering. rsc.org For example, research has demonstrated the successful production of deuterated rhamnolipids by Pseudomonas aeruginosa and deuterated fucose by engineered Escherichia coli using deuterated glycerol as a carbon source. nih.govoup.com

Key Research Findings in Microbial Systems:

Microorganism Application of Deuterated Glycerol Key Finding Citation
Pseudomonas aeruginosa Production of deuterated rhamnolipidsAchieved up to 90% deuteration when using D₂O and d-glycerol, demonstrating the feasibility of producing deuterated biosurfactants. nih.gov
Escherichia coli (engineered)Production of deuterated fucoseSuccessfully produced deuterated fucose from deuterated glycerol, with yields dependent on the amount of glycerol provided. oup.com
Saccharomyces cerevisiae Studying metabolic response to glycerolRespiration of glycerol leads to significant deuterium (B1214612) enrichment in fatty acids compared to fermentation of sugars. pnas.org
Citrobacter freundii Investigating glycerol fermentationUsed to study the conversion of glycerol into various products. bibliotekanauki.pl

Plant and Algal Glycerol Cycling in Osmotic Stress and Photosynthesis

In plants and algae, glycerol plays a crucial role in various physiological processes, including osmotic stress response and as a product of photosynthesis. mdpi.com Deuterated glycerol serves as a tracer to unravel the complexities of glycerol cycling in these organisms.

Many plants and algae accumulate glycerol as a compatible solute to counteract osmotic stress caused by high salinity or drought. nih.govscience.gov The microalga Dunaliella salina is a classic example, capable of producing high concentrations of glycerol to balance external osmotic pressure. nih.gov Studies have shown that under hyperosmotic stress, the activity of key enzymes in the glycerol metabolic pathway, such as glycerol-3-phosphate dehydrogenase, is significantly stimulated. nih.gov While direct tracing with glycerol-d3 in this specific context is not extensively documented in the initial search, the principles of using isotopic tracers are well-established for understanding such metabolic adaptations.

Glycerol is also a product of photosynthesis. mdpi.com During the Calvin cycle, carbon dioxide is fixed into organic molecules, which can then be used to synthesize carbohydrates and other compounds, including the glycerol backbone of lipids. biologyforlife.com The use of labeled precursors, in principle including deuterated glycerol, can help trace the flow of carbon through these photosynthetic and subsequent biosynthetic pathways. For instance, in symbiotic relationships, such as those between dinoflagellates and sponges, glycerol produced by the photosynthesizing symbiont can be transferred to the host and stimulate its metabolism. researchgate.net

Key Research Findings in Plant and Algal Systems:

Organism/System Role of Glycerol Key Research Finding Citation
Dunaliella salina OsmoregulationUnder osmotic stress, the activity of enzymes in the glycerol metabolic pathway is upregulated to increase glycerol production. nih.gov
Symbiotic Sponges Photosynthate TransferGlycerol produced by symbiotic dinoflagellates stimulates the bioerosion activity of the host sponge. researchgate.net
Arabidopsis thaliana Disease ResistanceExogenous application of glycerol can induce disease resistance, associated with increased levels of glycerol-3-phosphate. mdpi.com
Various Plants PhotosynthesisTriose phosphates produced during the Calvin cycle can be used to synthesize glycerol. biologyforlife.com

Comparative Biochemical Research Across Eukaryotic and Prokaryotic Organisms

The use of deuterated glycerol extends to comparative biochemical studies that aim to understand the conserved and divergent features of glycerol metabolism across different domains of life. pnas.org While both prokaryotes and eukaryotes can metabolize glycerol, the specific pathways and their regulation can differ significantly. pnas.orgnih.gov

For example, in many bacteria, glycerol can be metabolized both aerobically and anaerobically, leading to a variety of fermentation products. mdpi.com In contrast, while some eukaryotes like yeast can ferment, many rely on aerobic respiration for glycerol utilization. pnas.org Deuterated glycerol tracing can elucidate these different metabolic fates. A study on Saccharomyces cerevisiae (a eukaryote) showed that the isotopic signature of lipids was dramatically different when cells were grown on glycerol (respiration) versus glucose (fermentation), reflecting distinct metabolic pathways and NADPH sources. pnas.org

Furthermore, the ability to adapt to fully deuterated environments, including the use of deuterated glycerol, varies between organisms. Many microorganisms can be adapted to grow in 100% D₂O with deuterated carbon sources, enabling the production of perdeuterated biomolecules. nih.gov In contrast, higher eukaryotes have a much lower tolerance for deuterium. nih.gov This differential tolerance itself is a subject of comparative research, with studies on the proteomic response of E. coli to deuteration revealing broad changes in metabolism, particularly in enzymes involved in hydrogen transfer. nih.gov

Comparative Insights from Deuterated Glycerol Studies:

Organism Type Metabolic Feature Observation from Deuterated Glycerol Studies Citation
Prokaryotes (e.g., E. coli) Adaptation to DeuteriumCan be adapted to grow in fully deuterated media, showing significant changes in the proteome, especially in enzymes with hydrogen transfer functions. nih.gov
Eukaryotes (e.g., S. cerevisiae) Metabolic FlexibilityDeuterated glycerol tracing reveals distinct isotopic signatures in lipids depending on whether glycerol is respired or fermented, highlighting different NADPH sources. pnas.org
Prokaryotes vs. Eukaryotes Biosynthesis of Deuterated MoleculesEngineered prokaryotes and some yeasts are used to produce deuterated compounds like phospholipids (B1166683) and rhamnolipids from deuterated glycerol. nih.govnih.gov
Across Domains Central Role of Glycerol KinaseGlycerol kinase is a key enzyme for initiating glycerol metabolism in both prokaryotes (e.g., Haloferax volcanii) and eukaryotes (e.g., mammals). nih.govbiorxiv.org

Emerging Research Avenues and Future Directions in Deuterated Glycerol Studies

Development of Novel Deuterated Glycerol (B35011) Analogs and Advanced Labeling Strategies

The synthesis of novel deuterated glycerol analogs and the development of sophisticated labeling strategies are at the forefront of metabolic research. These advancements are expanding the toolkit available to scientists, enabling more precise and detailed investigations of metabolic fluxes.

One area of progress is the creation of asymmetrically deuterated glycerol molecules. These chiral building blocks are invaluable for synthesizing bioactive glycoglycerolipids and their isosteres, which can be used to study the role of specific ester functions in biological processes. researchgate.net For instance, the synthesis of (R)-1-O-benzyl-1,2-decanediol and related compounds provides access to monohexanoylglycosylglycerol isosteres, which are crucial for investigating their anti-tumor promoting effects. researchgate.net Furthermore, methods for the synthesis of enantioselective deuterated compounds, such as solketal (B138546) from glycerol-d8, are being developed. This is significant for producing a wide array of deuterated mass spectrometry standards for lipidomics, ensuring the accurate quantification of chiral biomolecules. rsc.org

In addition to creating new analogs, researchers are refining labeling strategies to maximize the information obtained from tracer experiments. For example, alternating 12C-13C labeling patterns, achieved using [2-13C]-glycerol or [1,3-13C2]-glycerol, help to eliminate strong one-bond carbon-carbon couplings in NMR spectroscopy. chemie-brunschwig.ch This simplifies spectra and allows for more accurate measurement of sidechain dynamics in proteins. Another innovative approach is the synthesis of deuterated standards for quantifying specific lipids, such as 2-arachidonoylglycerol (B1664049) (2-AG) in organisms like C. elegans. A straightforward, three-step synthesis has been developed to produce 1-AG-d5, a stable isotopically labeled analog of 2-AG, which facilitates reliable quantification by mass spectrometry. jove.com

The production of deuterated compounds in recombinant microorganisms is also a promising strategy. For example, Escherichia coli strains have been engineered to produce deuterated cyanidin (B77932) 3-O-glucoside (C3G) using deuterated glycerol and heavy water (D2O) in the fermentation medium. acs.org This biosynthetic approach offers a convenient and effective way to produce deuterated natural products for pharmacokinetic studies. acs.org

Deuterated Analog/Strategy Application Key Findings/Significance
Asymmetrically deuterated glycerolSynthesis of bioactive glycoglycerolipidsEnables study of specific ester functions and anti-tumor effects. researchgate.net
Enantioselective deuterated solketalProduction of deuterated mass spectrometry standardsFacilitates accurate quantification of chiral lipids in lipidomics. rsc.org
Alternating 13C-labeled glycerolNMR spectroscopy of proteinsSimplifies spectra and improves measurement of protein dynamics. chemie-brunschwig.ch
Deuterated 1-AG-d5 standardQuantification of 2-arachidonoylglycerolProvides a reliable internal standard for mass spectrometry. jove.com
Biosynthesis in E. coliProduction of deuterated natural productsOffers a convenient method for producing labeled compounds for pharmacokinetic studies. acs.org

Integration of Deuterated Glycerol Flux Data with Advanced Computational Modeling

The data generated from deuterated glycerol tracing experiments are increasingly being integrated with sophisticated computational models to provide a more comprehensive understanding of metabolic networks. This synergy between experimental data and in silico analysis allows for the elucidation of complex metabolic fluxes and the identification of key regulatory points in pathways.

Metabolic Flux Analysis (MFA) is a powerful technique that uses stable isotope labeling to quantify the rates of metabolic reactions. nih.gov When using labeled glycerol, the distribution of isotopes in downstream metabolites is measured by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net This data is then used to constrain a computational model of the metabolic network, allowing for the calculation of intracellular fluxes. nih.gov

However, the symmetrical nature of the glycerol molecule can present challenges for MFA, as it can lead to ambiguities in flux determination. researchgate.net To address this, researchers are developing more advanced modeling approaches and experimental designs. One such approach is the use of core metabolic models that focus on central carbon metabolism, which can improve the precision of flux estimates by reducing the complexity of the network. researchgate.net

Furthermore, the development of multi-labeled tracers, such as [U-13C,D5]-glycerol, allows for a more detailed reconstruction of metabolic pathways in a single experiment. mit.edu This is particularly useful for studying complex processes like hepatic glucose production, where it enables the detailed analysis of net fluxes and reaction reversibilities in upper gluconeogenesis. mit.edu

Software tools like INCA 2.0 are being developed to facilitate the integration of isotopomer data from both MS and NMR platforms. researchgate.net These tools can handle both steady-state and dynamic labeling experiments, providing greater flexibility in experimental design and improving the precision of flux estimations. researchgate.net For instance, combining 13C NMR and MS datasets for hepatic flux analysis has been shown to improve the precision of estimated fluxes by up to 50%. researchgate.net

The integration of flux data with computational models is not only refining our understanding of normal metabolism but also providing insights into disease states. For example, these approaches are being used to study metabolic alterations in type 2 diabetes and to identify potential enzymatic targets for therapeutic intervention. mit.edu

Technique/Tool Description Application Example
Metabolic Flux Analysis (MFA)Quantifies metabolic reaction rates using stable isotope tracers. nih.govDetermining hepatic glucose production fluxes. mit.edu
Core Metabolic ModelsSimplified models focusing on central carbon metabolism. researchgate.netOvercoming challenges posed by the symmetry of the glycerol molecule in MFA. researchgate.net
Multi-labeled Tracers (e.g., [U-13C,D5]-glycerol)Tracers with multiple isotopic labels. mit.eduDetailed reconstruction of upper gluconeogenesis in a single experiment. mit.edu
INCA 2.0Software for integrated, dynamic modeling of NMR- and MS-based isotopomer data. researchgate.netCombining NMR and MS data to improve the precision of hepatic flux estimates. researchgate.net

Expansion of Deuterated Glycerol Application in Untargeted Metabolomics and Lipidomics

The use of deuterated glycerol and its analogs is significantly advancing the fields of untargeted metabolomics and lipidomics. These approaches aim to comprehensively measure all small molecules (metabolites) and lipids in a biological sample, and deuterated standards are crucial for achieving accurate and reliable quantification.

In lipidomics, the vast diversity of lipid species presents a major analytical challenge. nih.gov Deuterated lipid standards, which mimic the structure of endogenous lipids, are essential for correcting for variations in signal intensity during mass spectrometry analysis, leading to more accurate quantification. nih.gov Commercially available deuterated lipid mixes, such as the UltimateSPLASH mix, provide a range of mass-labeled standards across different lipid classes and fatty acyl chain lengths. nih.gov

Deuterated glycerol is also used directly as a tracer to study lipid metabolism. For example, by adding deuterium-labeled glycerol to cell cultures, researchers can track its incorporation into phospholipids (B1166683) and analyze the dynamics of lipid synthesis. researchgate.net This has been used to study fatty acid incorporation in parasites, revealing differences in lipid uptake between different life stages. researchgate.net

In untargeted metabolomics, deuterated internal standards are used to improve the reliability of quantification for a wide range of metabolites. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is a common technique for profiling small molecules, and the use of deuterated analogs helps to account for variability during sample preparation and analysis. researchgate.net

The development of robust sample preparation methods is critical for successful metabolomics and lipidomics studies. lcms.czmdpi.com Different extraction methods, such as those using chloroform/methanol or methyl tert-butyl ether (MTBE), are employed to isolate lipids and other metabolites from complex biological samples. mdpi.comnih.gov The choice of method can significantly impact the results, and the use of deuterated standards helps to ensure consistency and accuracy across different protocols.

The integration of data from different analytical platforms, such as liquid chromatography-mass spectrometry (LC-MS) and NMR, is another emerging trend. labrulez.com Developing sample preparation protocols that are compatible with both techniques allows for a more comprehensive analysis of the metabolome from a single sample, which is particularly valuable when sample volume is limited. labrulez.com

Application Area Role of Deuterated Glycerol/Analogs Example Study
Untargeted LipidomicsProvide accurate quantification of diverse lipid species. nih.govUse of deuterated lipid standards to correct for signal intensity variations in mass spectrometry. nih.gov
Lipid Metabolism StudiesTrace the incorporation of glycerol into newly synthesized lipids. researchgate.netTracking fatty acid incorporation into phospholipids in parasites using deuterium-labeled glycerol. researchgate.net
Untargeted MetabolomicsServe as internal standards for reliable metabolite quantification. researchgate.netUsing deuterated analogs in GC-MS analysis of small molecule metabolites. researchgate.net
Method DevelopmentEnsure consistency and accuracy across different sample preparation and analytical protocols. mdpi.comlabrulez.comDeveloping compatible sample preparation for integrated LC-MS and NMR analysis. labrulez.com

Interdisciplinary Approaches Combining Deuterated Glycerol Tracing with Other '-Omics' Technologies

To gain a holistic understanding of cellular function, researchers are increasingly combining deuterated glycerol tracing with other high-throughput '-omics' technologies, such as genomics, transcriptomics, and proteomics. This integrative, multi-omics approach allows for the connection of metabolic fluxes with the underlying genetic and regulatory networks.

One powerful combination is the integration of metabolic flux data with transcriptomics. By measuring both gene expression levels and metabolic reaction rates, researchers can identify key regulatory points in metabolic pathways. For example, in a study of the cork oak Quercus suber, transcriptomics data was integrated into a genome-scale metabolic model to create tissue-specific models of the leaf, inner bark, and phellogen. nih.gov This allowed for the analysis of suberin biosynthesis pathways and the identification of enzymatic reactions, such as that catalyzed by glycerol-3-phosphate dehydrogenase, that have a significant impact on suberin production. nih.gov

Similarly, combining metabolomics and transcriptomics can reveal the heterogeneity of diseases like cancer. In a study of human breast cancer, an integrative approach using positron emission tomography/magnetic resonance imaging (PET/MR) with a glucose tracer, along with metabolomics and transcriptomics of tumor tissues, helped to understand the biological differences between luminal A and B subtypes. nih.gov While this study used a glucose tracer, the same principles apply to deuterated glycerol tracing to investigate lipid metabolism in cancer.

Multi-omics approaches are also being used to study the metabolic impact of various factors on cells. For instance, a combination of transcriptomics, untargeted metabolomics, and lipidomics was used to characterize the effects of different non-esterified fatty acids on the metabolism of placental trophoblast cells. nih.gov This revealed that different fatty acids have distinct metabolic fates and are processed differently by the cells. nih.gov

The development of computational tools that can integrate and visualize multi-omics data is crucial for these interdisciplinary studies. Software like MINNO allows for the integration of metabolomics, proteomics, and fluxomics data onto metabolic network models, facilitating the refinement of these models and the investigation of complex network activity. nih.gov

These integrated approaches are essential for bridging the gap between molecular data and metabolic phenotypes, particularly in the study of complex endocrine disorders and cancer. e-enm.org By combining information from different biological levels, researchers can gain a more complete picture of disease mechanisms and identify new therapeutic targets. e-enm.orgmdpi.com

Integrated '-Omics' Technologies Research Goal Example Finding
Fluxomics and TranscriptomicsIdentify regulatory links between gene expression and metabolic fluxes.Identification of glycerol-3-phosphate dehydrogenase as a key enzyme in suberin biosynthesis in Quercus suber. nih.gov
Metabolomics and TranscriptomicsUnderstand disease heterogeneity and the molecular basis of metabolic changes.Revealing metabolic differences between luminal A and B breast cancer subtypes. nih.gov
Metabolomics, Lipidomics, and TranscriptomicsCharacterize the cellular response to different metabolic substrates.Demonstrating the different metabolic fates of various non-esterified fatty acids in placental cells. nih.gov
Fluxomics, Proteomics, and MetabolomicsRefine metabolic network models and investigate complex network behavior.Using multi-omics data to refine metabolic networks of under-studied organisms. nih.gov

Q & A

Q. How can researchers design experiments to validate the isotopic purity of glycerol-d3 in NMR-based metabolic studies?

  • Methodological Answer : To validate isotopic purity, use 1H^1\text{H}-NMR to detect residual protonated glycerol signals. Prepare a 10% (v/v) solution of glycerol-d3 in D2_2O and analyze the spectrum for peaks near 3.5–4.0 ppm (protonated glycerol’s hydroxyl and CH2_2 groups). Quantify impurities using integration relative to an internal standard (e.g., TMS). Cross-validate with mass spectrometry (MS) to confirm deuterium enrichment (>99% for high-purity applications) . For reproducibility, document instrument parameters (e.g., pulse width, relaxation delay) and calibrate against certified reference materials .

Q. What strategies ensure reproducibility when using glycerol-d3 as a stabilizing agent in cryopreservation studies?

  • Methodological Answer : Standardize glycerol-d3 concentration gradients (e.g., 5–20% v/v) and freezing rates (e.g., −1°C/min) across experimental batches. Use controlled-rate freezers and validate thermal profiles with calibrated thermocouples. Include positive controls (e.g., cells preserved with non-deuterated glycerol) and negative controls (no cryoprotectant). Publish full protocols, including vendor-specific details (e.g., solvent lot numbers) in supplementary materials to address variability .

Advanced Research Questions

Q. How can conflicting data on glycerol-d3’s viscosity in aqueous solutions be resolved for precise hydrodynamic modeling?

  • Methodological Answer : Discrepancies often arise from temperature fluctuations or incomplete deuteration. Use a rheometer with a temperature-controlled chamber (±0.1°C) and pre-equilibrate samples for 30 minutes. Compare results to established empirical models (e.g., Cheng’s viscosity formula for glycerol-water mixtures) and adjust for isotopic effects using density corrections . Replicate experiments across independent labs and perform meta-analyses to identify systematic errors .

Q. What advanced techniques optimize the synthesis of glycerol-d3 with minimal cross-contamination in multi-step organic reactions?

  • Methodological Answer : Employ catalytic deuteration via Pd/C or Raney nickel in D2_2O under inert atmospheres. Monitor reaction progress using inline FTIR to track C-D bond formation (stretching frequencies ~2100 cm1^{-1}). Purify via fractional distillation under reduced pressure and validate purity via 2H^2\text{H}-NMR. Document side reactions (e.g., partial proton exchange) in supplementary data and adjust reaction stoichiometry iteratively .

Q. How do isotopic effects of glycerol-d3 influence enzyme kinetics in deuterated solvent systems, and how can these effects be quantified?

  • Methodological Answer : Isotopic substitution alters solvent viscosity and hydrogen-bonding networks, affecting enzyme-substrate binding. Conduct kinetic assays (e.g., stopped-flow spectrophotometry) in parallel with protonated and deuterated systems. Calculate kinetic isotope effects (KIEs) using the ratio kH/kDk_{\text{H}} / k_{\text{D}}. Control for solvent density and dielectric constants by matching D2_2O/H2_2O ratios. Use Arrhenius plots to isolate temperature-dependent viscosity effects .

Methodological Frameworks

What frameworks guide the formulation of hypothesis-driven research questions for glycerol-d3 in lipidomics?

  • Methodological Answer : Apply the PICO framework :
  • Population : Lipid extracts from [specific tissue/organism].
  • Intervention : Glycerol-d3 as an internal standard.
  • Comparison : Protonated glycerol or alternative standards (e.g., triheptadecanoin).
  • Outcome : Quantification accuracy via LC-MS/MS.
    Evaluate feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: “Does glycerol-d3 improve quantification of low-abundance lipids in aged murine plasma compared to traditional methods?” .

Q. How should researchers address contradictory findings in glycerol-d3’s role as a metabolic tracer in in vivo studies?

  • Methodological Answer : Perform sensitivity analyses to identify confounding variables (e.g., dietary deuterium intake, isotopic dilution). Use dual-tracer designs (e.g., 13C^{13}\text{C}-glucose + glycerol-d3) to disentangle metabolic pathways. Publish raw datasets with metadata (e.g., animal strain, fasting duration) to enable cross-study validation .

Data Reporting & Reproducibility

Q. What minimal data must be reported to ensure reproducibility in glycerol-d3-based protocols?

  • Methodological Answer : Include:
  • Isotopic purity (%D) and analytical methods (e.g., NMR/MS conditions).
  • Solvent preparation details (e.g., degassing steps, filtration).
  • Environmental controls (humidity, temperature).
  • Statistical thresholds for significance (e.g., p < 0.05 with Bonferroni correction).
    Follow journal-specific guidelines (e.g., Beilstein Journal’s requirements for compound characterization) and deposit protocols in repositories like Protocols.io .

Q. How can machine learning models improve the prediction of glycerol-d3’s solvent properties in novel experimental conditions?

  • Methodological Answer : Train models on existing datasets (e.g., viscosity, dielectric constant) using features like temperature, concentration, and isotopic ratio. Validate against empirical data and publish code/parameters in open repositories (e.g., GitHub). Use SHAP (SHapley Additive exPlanations) values to interpret model outputs and identify critical variables .

Ethical & Technical Pitfalls

Q. What are common pitfalls in citing literature on glycerol-d3’s applications, and how can they be avoided?

  • Methodological Answer :
    Avoid over-reliance on review articles; prioritize primary sources for methodological details. Use reference managers (e.g., Zotero) to track citations and verify DOI links. Cross-check vendor claims (e.g., isotopic purity) against independent studies. Adhere to citation standards (e.g., ACS Style) and avoid "citation stuffing" irrelevant to the hypothesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.